Home > Products > Screening Compounds P52228 > N-(4-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine
N-(4-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine - 1029721-32-1

N-(4-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine

Catalog Number: EVT-3455286
CAS Number: 1029721-32-1
Molecular Formula: C22H23N3O4
Molecular Weight: 393.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine (Erlotinib)

Compound Description: Erlotinib is a small-molecule epidermal growth factor receptor (EGFR) inhibitor. [] It is used to treat non-small-cell lung cancer. [] Erlotinib has been crystallized in various forms including erlotinib monohydrate, the erlotinib hemioxalate salt, and as a cocrystal with fumaric acid. [] It is also marketed as a hydrochloride salt. [, , , ] Erlotinib undergoes extensive metabolism in vivo, with one study identifying three novel degradation products: 6-(2-hydroxyethoxy)-7-(2-methoxyethoxy)quinazolin-4-amine, 6,7-bis(2-methoxyethoxy)quinazolin-4-amine, and N-(3-ethynylphenyl)-6, 7-bis(2-methoxyethoxy)-2-oxy-quinazolin-4-amine. []

N-(3-ethylphenyl)-6,7-bis(2-methoxyethoxy)quinazoline-4-amine hydrochloride

Compound Description: This compound is a tyrosine kinase receptor inhibitor with activity against the epidermal growth factor receptor. [] It is investigated for its potential in treating oncological diseases. [] A novel crystalline β-modification of this compound has been reported, characterized by its distinct X-ray diffraction pattern and melting temperature. []

[6,7-bis(2-methoxyethoxy)quinazolin-4-yl]-(3-ethynylphenyl)amine

Compound Description: This compound is a crystalline polymorph of Erlotinib. [] It is characterized by its unique X-ray diffraction powder pattern. []

N-(4-Chlorophenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine monohydrate

Compound Description: This compound features a chlorine atom at the para position of the phenyl ring, distinguishing it from the target compound which has an ethynyl group at the same position. [] Crystallographically, this compound demonstrates intramolecular C—H⋯N hydrogen bonding that leads to the formation of a nearly planar six-membered ring. [] Furthermore, its crystal structure reveals intermolecular N—H⋯O and C—H⋯O hydrogen bonds that contribute to the linking of molecules. []

3-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-imine

Compound Description: This compound is a new impurity identified during the synthesis of Erlotinib. [] Its synthesis involves a precise control of the reaction conditions during the condensation of N'-[2-cyano-4,5-bis(2-methoxyethoxy)phenyl]-N,N-dimethyl-formamidine and m-aminophenylacetylene. []

6-(2-hydroxyethoxy)-7-(2-methoxyethoxy)quinazolin-4-amine

Compound Description: This compound is a degradation product of Erlotinib identified in a stability study under various stress conditions. []

6,7-bis(2-methoxyethoxy)quinazolin-4-amine

Compound Description: This compound, identified as a degradation product of Erlotinib, represents a core structural fragment. [] Its formation likely arises from the cleavage of the N-phenyl bond within the Erlotinib molecule. []

N-(3-ethynylphenyl)-6, 7-bis (2-methoxyethoxy)-2-oxy-quinazolin-4-amine

Compound Description: This compound represents another degradation product of Erlotinib, formed under specific stress conditions. [] It is structurally similar to Erlotinib but contains an additional oxygen atom at the 2-position of the quinazoline ring. []

Compound Description: These derivatives are structurally similar to Erlotinib and were synthesized and explored as potential anti-cancer agents. [] The study involved synthesizing various quinazoline derivatives, characterizing them, conducting in-vitro anti-cancer screening, and performing computational studies like protein-drug interaction analysis, DFT calculations, and target prediction. []

Overview

N-(4-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine is a synthetic compound that has garnered attention in medicinal chemistry, particularly for its role as a potential therapeutic agent. This compound is a derivative of quinazoline, a class of compounds known for their diverse biological activities, including anti-cancer properties.

Source and Classification

This compound is classified under quinazolines and is specifically noted for its potential as an epidermal growth factor receptor tyrosine kinase inhibitor. The pharmacological interest in this compound stems from its structural similarity to Erlotinib, a well-known anti-cancer drug used primarily for treating non-small cell lung cancer and pancreatic cancer. The synthesis of N-(4-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine has been documented in various patents, indicating its significance in pharmaceutical research and development .

Synthesis Analysis

Methods and Technical Details

The synthesis of N-(4-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine typically involves several key steps:

  1. Starting Materials: The synthesis begins with 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline as a precursor.
  2. Reaction with 3-Aminophenyl Acetylene: The precursor is reacted with 3-aminophenyl acetylene under acidic conditions to form the desired product. This reaction can be performed in an inert solvent such as dimethylformamide or other aprotic solvents to enhance yield and purity.
  3. Crystallization: Post-reaction, the product is purified through crystallization techniques to achieve the desired purity levels .
4 chloro 6 7 bis 2 methoxyethoxy quinazoline+3 aminophenyl acetyleneN 4 ethynylphenyl 6 7 bis 2 methoxyethoxy quinazolin 4 amine\text{4 chloro 6 7 bis 2 methoxyethoxy quinazoline}+\text{3 aminophenyl acetylene}\rightarrow \text{N 4 ethynylphenyl 6 7 bis 2 methoxyethoxy quinazolin 4 amine}
Molecular Structure Analysis

Structure and Data

The molecular formula of N-(4-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine is C19_{19}H22_{22}N2_{2}O4_{4}. The compound features:

  • A quinazoline core structure.
  • Two methoxyethyl ether substituents at the 6 and 7 positions.
  • An ethynyl group attached to the para position of the phenyl amine.

The structural integrity can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which provide insights into the arrangement of atoms within the molecule .

Chemical Reactions Analysis

Reactions and Technical Details

N-(4-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine can undergo various chemical reactions:

  1. Hydrochloride Formation: The compound can be converted into its hydrochloride salt by treatment with hydrochloric acid, enhancing its solubility and stability for pharmaceutical applications.
  2. Substitution Reactions: The presence of halogen substituents allows for further substitution reactions that can modify its pharmacological properties.
  3. Degradation Studies: Understanding the stability of the compound under different conditions is crucial for its application in drug formulation .
Mechanism of Action

Process and Data

The mechanism of action for N-(4-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine primarily involves inhibition of the epidermal growth factor receptor tyrosine kinase pathway. By binding to the active site of the receptor, it prevents phosphorylation events that lead to cell proliferation and survival in cancer cells.

This inhibition results in:

  1. Reduced Tumor Growth: In preclinical studies, compounds like this have shown significant anti-tumor activity against various solid tumors.
  2. Induction of Apoptosis: By disrupting signaling pathways critical for tumor growth, these compounds can induce programmed cell death in malignant cells .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

N-(4-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine exhibits several notable physical and chemical properties:

  • Melting Point: Typically ranges between 150°C to 160°C depending on purity.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide but poorly soluble in water.
  • Stability: Shows stability under acidic conditions but may degrade under prolonged exposure to light or heat.

These properties are essential for determining the formulation strategies for pharmaceutical applications .

Applications

Scientific Uses

N-(4-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine has several promising applications in scientific research:

  1. Cancer Therapy: As a potential inhibitor of epidermal growth factor receptor tyrosine kinase, it is being explored for use in targeted cancer therapies.
  2. Drug Development: Its structural characteristics make it a candidate for further modifications aimed at enhancing efficacy or reducing side effects.
  3. Biochemical Research: It serves as a tool compound for studying signaling pathways involved in cell proliferation and cancer metastasis.
Introduction to Quinazoline-Based Tyrosine Kinase Inhibitors

Quinazoline derivatives represent a cornerstone of targeted cancer therapeutics, specifically designed to inhibit aberrant tyrosine kinase signaling in malignancies. The 4-anilinoquinazoline scaffold serves as the structural foundation for multiple FDA-approved kinase inhibitors, leveraging its ability to competitively bind the ATP pocket of oncogenic kinases. These compounds achieve high selectivity by exploiting subtle differences in kinase active-site conformations, thereby disrupting phosphorylation cascades that drive tumor proliferation and survival. The structural evolution of this chemical class has systematically addressed challenges related to potency, selectivity, and drug resistance through targeted modifications at the 4-, 6-, and 7-positions of the quinazoline core [8].

Historical Development of 4-Anilinoquinazoline Derivatives in Oncology

The development journey of 4-anilinoquinazoline inhibitors began with first-generation EGFR inhibitors like gefitinib and erlotinib, characterized by reversible binding mechanisms. Erlotinib (6,7-bis(2-methoxyethoxy)-N-(3-ethynylphenyl)quinazolin-4-amine) established the therapeutic significance of alkoxy substitutions at the 6- and 7-positions for enhanced kinase affinity and pharmacokinetic properties. Subsequent generations introduced irreversible inhibitors featuring electrophilic warheads (e.g., acrylamides) at the aniline 4′-position, designed to form covalent bonds with cysteine residues in the kinase domain (e.g., afatinib, osimertinib).

Table 1: Structural Evolution of Key 4-Anilinoquinazoline Therapeutics

CompoundR⁶ SubstituentR⁷ SubstituentAniline 4′-ModificationTarget Profile
Gefitinib-OCH₃-OCH₃-ClEGFR (reversible)
Erlotinib (reference scaffold)-OCH₂CH₂OCH₃-OCH₂CH₂OCH₃-HEGFR/HER1 (reversible)
N-(4-Ethynylphenyl) derivative-OCH₂CH₂OCH₃-OCH₂CH₂OCH₃-C≡CHEGFR (mechanism under study)
Afatinib-Cl-CH₂CH₂N(CH₃)₂-C≡C-CH₂NHC(O)CH₃Pan-HER (irreversible)

N-(4-Ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine (CAS 1029721-32-1, C₂₂H₂₃N₃O₄, MW 393.44 g/mol) exemplifies a strategic divergence from classical aniline modifications [2] [3] [6]. Its synthesis typically originates from 3,4-dihydroxybenzaldehyde through sequential etherification, nitrile formation, nitration, and reduction to yield 2-amino-4,5-bis(2-methoxyethoxy)benzonitrile [8]. A pivotal innovation involves formamidine intermediate coupling with 4-ethynylaniline under acidic catalysis (e.g., acetic acid), bypassing corrosive chlorinating agents:

Table 2: Synthesis Innovations for Quinazoline Derivatives

Synthetic StepConventional ApproachInnovative ApproachAdvantage
Quinazoline core formationPOCl₃/SOCl₂-mediated chlorinationN,N-dimethylformamidine couplingAvoids corrosive reagents; higher yields
4-Anilino coupling4-chloroquinazoline + anilineOne-pot formamidine/aniline condensationReduced intermediates; streamlined process
Final purificationColumn chromatographyRecrystallization from methanol/ethanolScalability; industrial feasibility

This synthetic route, patented in WO2007138613A2, enables direct cyclocondensation using N,N-dimethylformamide dimethyl acetal, significantly improving process efficiency [8]. The 4-ethynyl modification preserves the planar quinazoline conformation critical for ATP-site insertion while introducing electronic and steric properties distinct from prototypical 3-ethynyl analogs (e.g., erlotinib hydrochloride intermediates) [5].

Role of N-(4-Ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine in Targeted Cancer Therapy

The strategic incorporation of a terminal alkyne at the para-position of the aniline ring differentiates this compound from classical EGFR inhibitors. Biochemical analyses indicate that the linear ethynyl geometry (–C≡C–H) enhances hydrophobic interactions with kinase subdomains compared to meta-substituted analogs. This modification potentially reorients the quinazoline core within the binding cleft, altering interactions with residue K745 in EGFR’s hinge region [8]. The 2-methoxyethoxy side chains maintain solubility while facilitating optimal hydrogen bonding with solvent-exposed kinase regions, a design principle validated in erlotinib’s pharmacokinetic profile.

Table 3: Physicochemical and Biochemical Properties of Key Derivatives

ParameterErlotinib Free BaseN-(4-Ethynylphenyl) DerivativeSignificance
Molecular Weight393.44 g/mol393.44 g/molIsobaric with erlotinib
LogP (Predicted)3.23.5Enhanced membrane permeability
Kinase Inhibition (IC₅₀)EGFR: 2 nMUnder investigationExpected nanomolar potency based on scaffold
Role in Drug DevelopmentApproved therapeuticSynthetic intermediate/impurityExploration of structure-activity relationships

Suppliers categorize this compound as a research impurity (≥95% purity by HPLC) for analytical method development and structure-activity relationship (SAR) studies [2] [6]. Its primary research utility lies in probing the steric tolerance of EGFR’s “gatekeeper” region (e.g., T790M mutation), where the compact ethynyl group may circumvent steric hindrance from methionine residues. Current investigations focus on whether this para-substitution pattern confers activity against erlotinib-resistant EGFR mutants or alternative kinase targets like HER2 or VEGFR-2 [3] [6].

Properties

CAS Number

1029721-32-1

Product Name

N-(4-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine

IUPAC Name

N-(4-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine

Molecular Formula

C22H23N3O4

Molecular Weight

393.4 g/mol

InChI

InChI=1S/C22H23N3O4/c1-4-16-5-7-17(8-6-16)25-22-18-13-20(28-11-9-26-2)21(29-12-10-27-3)14-19(18)23-15-24-22/h1,5-8,13-15H,9-12H2,2-3H3,(H,23,24,25)

InChI Key

ULQGUXLVNLHPHK-UHFFFAOYSA-N

SMILES

COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)C#C)OCCOC

Canonical SMILES

COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)C#C)OCCOC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.